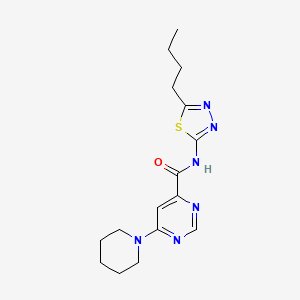

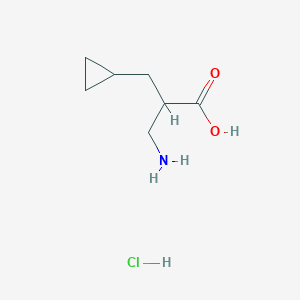

![molecular formula C15H12N2O2S B2922137 N-(3-methoxyphenyl)benzo[d]thiazole-6-carboxamide CAS No. 681168-99-0](/img/structure/B2922137.png)

N-(3-methoxyphenyl)benzo[d]thiazole-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(3-methoxyphenyl)benzo[d]thiazole-6-carboxamide” is a derivative of benzothiazole . Benzothiazole is a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . It is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .

Synthesis Analysis

The synthesis of “N-(3-methoxyphenyl)benzo[d]thiazole-6-carboxamide” involves the use of benzothiazole-6-carboxylic acid . The exact method of synthesis is not specified in the available resources.Applications De Recherche Scientifique

Cyclooxygenase (COX) Inhibition

This compound has been studied for its potential as a COX inhibitor, which is significant in the development of nonsteroidal anti-inflammatory drugs (NSAIDs). The selective inhibition of the COX-2 enzyme over COX-1 can lead to anti-inflammatory medications with fewer side effects .

Anticancer Activity

Thiazole carboxamide derivatives, including this compound, have been evaluated for their cytotoxic properties against various cancer cell lines. While some derivatives show negligible or weak activities, others exhibit moderate activities, indicating potential for further exploration in cancer treatment .

Antimicrobial Applications

The benzothiazole moiety is known for its antimicrobial properties. Derivatives of this compound could be synthesized to enhance these properties and potentially lead to new antimicrobial agents .

Biological Activity Modulation

Thiazole derivatives are associated with a wide range of biological activities, including antihypertensive, neuroprotective, and antitumor effects. This compound could serve as a base structure for designing molecules that modulate these activities .

Chemical Reaction Acceleration

The thiazole ring is a component in many chemical reaction accelerators. Research into this compound’s reactivity could lead to the development of new catalysts for industrial chemical processes .

Inhibition of K1 Capsule Formation

In the context of infectious diseases, derivatives of this compound have shown potential in inhibiting K1 capsule formation in uropathogenic Escherichia coli, which is a significant factor in the virulence of this bacterium .

Drug Design and Development

Due to its diverse biological activities, this compound is a valuable candidate for drug design and development. It can be used as a scaffold for creating new drugs with targeted therapeutic effects .

Molecular Docking Studies

Molecular docking studies of thiazole carboxamide derivatives, including this compound, can provide insights into their binding patterns and interactions with various enzymes and receptors, which is crucial for rational drug design .

Orientations Futures

Thiazoles, including “N-(3-methoxyphenyl)benzo[d]thiazole-6-carboxamide”, have diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Therefore, researchers are synthesizing compounds containing the thiazole ring with variable substituents as target structures and evaluating their biological activities . This suggests that there is potential for future research and development in this area.

Mécanisme D'action

Target of Action

It is known that similar compounds, such as j147, have reported effects against both alzheimer’s disease and ageing in mouse models . They are potent neurogenic and neuroprotective drug candidates initially developed for the treatment of neurodegenerative conditions associated with aging .

Mode of Action

Related compounds like j147 have been shown to impact many pathways implicated in the pathogenesis of diabetic neuropathy .

Pharmacokinetics

In one study, acute J147 treatment was provided by a single intravenous injection (10 mg/kg) at the start of surgery, while chronic J147 treatment was provided in the food (aimed at 30 mg/kg/day), starting one week before surgery and up to the end of the protocol .

Result of Action

Related compounds like j147 have been shown to have reported effects against both alzheimer’s disease and ageing in mouse models .

Action Environment

It is known that the escalating presence of toxic metals and chemicals in the environment is a potential contributor to central nervous system dysfunction and the onset of neurodegenerative conditions .

Propriétés

IUPAC Name |

N-(3-methoxyphenyl)-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S/c1-19-12-4-2-3-11(8-12)17-15(18)10-5-6-13-14(7-10)20-9-16-13/h2-9H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNWNVYOYZLROKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=CC3=C(C=C2)N=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methoxyphenyl)-1,3-benzothiazole-6-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

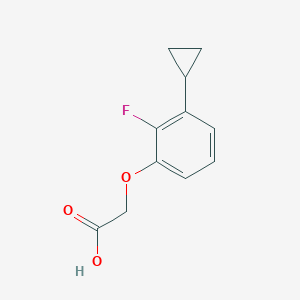

![2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane](/img/structure/B2922061.png)

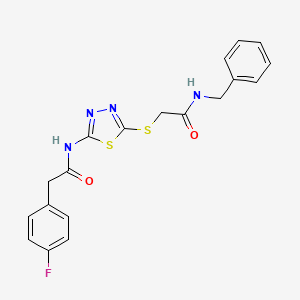

![(2E)-1-[2-(ethylsulfanyl)-1H-benzimidazol-1-yl]-3-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B2922064.png)

![(1R,5S)-3-(methylthio)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2922065.png)

![N-(2,5-dimethoxyphenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2922066.png)

![2-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2922068.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-morpholinophenyl)methanone](/img/structure/B2922069.png)

![{[(2R)-1-benzylpiperidin-2-yl]methyl}(methyl)amine](/img/structure/B2922074.png)